N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide
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Overview
Description
Preparation Methods
The synthesis of N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide typically involves the reaction of tert-butylamine with 2-(4-formyl-2,6-dimethylphenoxy)acetic acid under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and its role in drug development.
Biological Studies: It is used in various biological assays to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways . The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function . Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparison with Similar Compounds
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:
N-tert-butyl-2-(4-formylphenoxy)acetamide: This compound lacks the dimethyl groups on the phenoxy ring, which may affect its reactivity and binding properties.
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)propionamide: This compound has a propionamide group instead of an acetamide group, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-10-6-12(8-17)7-11(2)14(10)19-9-13(18)16-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,18) |
InChI Key |
AXQVXOQEAOJEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(C)(C)C)C)C=O |
Origin of Product |
United States |
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